C.I. Direct Black 80

Description

Properties

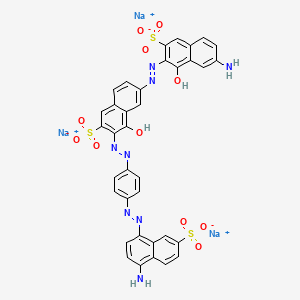

IUPAC Name |

trisodium;6-amino-3-[[7-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26N8O11S3.3Na/c37-20-3-1-18-13-31(57(50,51)52)33(35(45)26(18)15-20)44-41-23-4-2-19-14-32(58(53,54)55)34(36(46)27(19)16-23)43-40-22-7-5-21(6-8-22)39-42-30-12-11-29(38)25-10-9-24(17-28(25)30)56(47,48)49;;;/h1-17,45-46H,37-38H2,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFRUBUQJRJWPO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H23N8Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873429 | |

| Record name | Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

908.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. direct black 80 is a bluish-black to black powder. Odorless. (NTP, 1992) | |

| Record name | C.I. DIRECT BLACK 80 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 64 °F (NTP, 1992) | |

| Record name | C.I. DIRECT BLACK 80 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8003-69-8, 6409-32-1, 39384-51-5 | |

| Record name | C.I. DIRECT BLACK 80 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Black 80 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-3-[2-[4-[2-[4-amino-6(or 7)-sulfo-1-naphthalenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 6-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-3-[[4-[[4-amino-6(or 7)-sulphonatonaphthyl]azo]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 6-(2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl)-3-(2-(4-(2-(4-amino-6(or 7)-sulfo-1-naphthalenyl)diazenyl)phenyl)diazenyl)-4-hydroxy-, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | C.I. DIRECT BLACK 80 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20292 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

C.I. Direct Black 80 mechanism of action as a direct dye

An In-depth Technical Guide to the Mechanism of Action of C.I. Direct Black 80

Introduction

C.I. Direct Black 80 (Colour Index Number 31600) is a substantive, water-soluble trisazo dye widely utilized in the textile, paper, and leather industries for coloring cellulosic fibers such as cotton, linen, and viscose rayon.[1][2] Its classification as a "direct" dye stems from its ability to be applied directly to substrates from an aqueous solution without the need for a mordant, exhibiting a high affinity for these materials.[3] The molecule's large, linear, and planar structure is fundamental to its dyeing mechanism, facilitating close alignment with the linear polymer chains of cellulose. This guide provides a detailed examination of the physicochemical principles, kinetics, and thermodynamics governing the mechanism of action of C.I. Direct Black 80.

Chemical and Physical Properties

The key properties of C.I. Direct Black 80 are summarized in the table below, highlighting its identity as a complex, high-molecular-weight anionic dye.

| Property | Value | Reference(s) |

| C.I. Name | Direct Black 80 | [2] |

| C.I. Number | 31600 | [4] |

| CAS Number | 8003-69-8 | [1][2] |

| Chemical Class | Trisazo | [2] |

| Molecular Formula | C₃₆H₂₃N₈Na₃O₁₁S₃ | [2][5] |

| Molecular Weight | 908.78 g/mol | [1][2][4] |

| Appearance | Blue-black to black powder | [4][5] |

| Solubility | Soluble in water, forming a blue-black solution; insoluble in most organic solvents. | [2][5] |

| Application | Dyeing of cellulosic fibers (cotton, rayon), paper, and leather. | [1][2] |

Core Mechanism of Action: Dye-Fiber Interaction

The dyeing of cellulosic fibers with C.I. Direct Black 80 is a dynamic process governed by the transfer of dye molecules from the aqueous phase (dyebath) to the solid phase (fiber). This process occurs in three principal stages: adsorption, diffusion, and fixation. The overall affinity, or substantivity, of the dye for the fiber is a result of the cumulative effect of relatively weak, non-covalent intermolecular forces.

-

Adsorption: Dye molecules, dispersed in the dyebath, migrate to the surface of the fiber. This initial attraction is driven by the system's tendency to reach a lower energy state.

-

Diffusion: The adsorbed dye molecules then penetrate the fiber structure, moving from the surface into the amorphous regions of the cellulose polymer matrix.

-

Fixation: Within the fiber, the dye molecules align with the cellulose chains and are held in place by a combination of intermolecular forces, primarily hydrogen bonds and van der Waals forces.

The key intermolecular forces responsible for the substantivity of Direct Black 80 on cellulose are:

-

Hydrogen Bonding: The numerous hydroxyl (-OH) groups on the cellulose polymer form hydrogen bonds with the amino (-NH₂), hydroxyl (-OH), and azo (-N=N-) groups present in the Direct Black 80 molecule.

-

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. The large, planar aromatic structure of Direct Black 80 allows for a large surface area of contact with the linear cellulose chains, maximizing the cumulative effect of these forces.

-

π-π Interactions: The aromatic rings of the dye molecule can engage in π-π stacking interactions, both with each other (aggregation) and potentially with the cellulose structure, contributing to its retention.[6]

Physicochemical Principles of the Dyeing Process

The efficiency of the dyeing process is critically dependent on the control of several physicochemical parameters.

Role of Electrolytes

In an aqueous medium, both the anionic C.I. Direct Black 80 dye (due to its sulfonate groups, -SO₃⁻) and the cellulosic fiber carry a negative surface charge. This results in electrostatic repulsion, which creates an energy barrier hindering the dye molecules from approaching the fiber surface.[7][8] To overcome this, an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added to the dyebath. The cations (Na⁺) from the salt neutralize the negative charge on the fiber surface, reducing the repulsive forces and thereby promoting dye exhaustion onto the fiber.[9][10] Increasing the salt concentration generally increases dye uptake, although excessively high concentrations can lead to dye aggregation and precipitation, which may cause uneven dyeing.[9]

Effect of Temperature

Temperature plays a dual role in the direct dyeing process.

-

Increases Dye Solubility and Diffusion: Higher temperatures increase the kinetic energy of the dye molecules, which enhances their solubility in water and accelerates their rate of diffusion into the fiber pores. This is particularly important for large, aggregated dye molecules.[7]

-

Affects Dyeing Equilibrium: The adsorption of direct dyes onto cellulose is an exothermic process. Therefore, according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards desorption, potentially lowering the final dye exhaustion at equilibrium.[7]

A balance must be struck. The temperature is typically raised to 80-95°C to ensure good dye penetration and levelness, and then may be gradually lowered to maximize final exhaustion.[7]

Effect of pH

Direct dyes are typically applied in a neutral to slightly alkaline dyebath (pH ≈ 7-8).[6] In a study on the adsorption of C.I. Direct Black 80, the highest removal percentage was observed at pH values ≤ 7.[6][11] At highly alkaline pH, the cellulose fiber can develop a stronger negative charge, which may increase repulsion with the anionic dye molecules and slow the rate of exhaustion.

Quantitative Analysis of Dye Adsorption: A Case Study

While extensive data on cotton is proprietary, a 2024 study on the adsorption of C.I. Direct Black 80 onto a cellulosic biosorbent (Zygophyllum gaetulum stems) provides valuable quantitative insights into the dye's behavior. The study explored the kinetics and equilibrium isotherms of the adsorption process.[6][11]

Adsorption Kinetics

The study found that the adsorption process was rapid initially, reaching equilibrium within approximately 2 hours. The experimental data was best described by the pseudo-first-order kinetic model, suggesting that the rate-limiting step is primarily physical adsorption.[6][11]

| Kinetic Model | Parameters | Values | Reference(s) |

| Pseudo-First-Order | qₑ (mg/g) | 11.23 | [6] |

| k₁ (1/min) | 0.033 | [6] | |

| R² | 0.998 | [6] | |

| Pseudo-Second-Order | qₑ (mg/g) | 13.56 | [6] |

| k₂ (g/mg·min) | 0.003 | [6] | |

| R² | 0.985 | [6] |

qₑ: Amount of dye adsorbed at equilibrium; k₁, k₂: Rate constants; R²: Coefficient of determination.

Adsorption Isotherms

The relationship between the amount of dye adsorbed and its concentration at equilibrium was best fitted by the Langmuir isotherm model. This suggests that the adsorption occurs as a monolayer on a homogeneous surface, consistent with a physical interaction mechanism.[6]

| Isotherm Model | Parameters | Value | Reference(s) |

| Langmuir | Qₘ (mg/g) | 163.23 | [6] |

| Kₗ (L/mg) | 0.031 | [6] | |

| R² | 0.991 | [6] | |

| Freundlich | Kբ ((mg/g)(L/mg)¹/ⁿ) | 11.75 | [6] |

| n | 2.11 | [6] | |

| R² | 0.945 | [6] |

Qₘ: Maximum monolayer adsorption capacity; Kₗ: Langmuir constant; Kբ: Freundlich constant; n: Adsorption intensity.

Experimental Protocols

Protocol for Adsorption Kinetics & Isotherm Study

This protocol is adapted from the methodology used to study C.I. Direct Black 80 adsorption.[6]

-

Preparation of Dye Stock Solution: Prepare a stock solution of C.I. Direct Black 80 (e.g., 1000 mg/L) by dissolving a precisely weighed amount of dye powder in deionized water.

-

Kinetic Experiments:

-

Dispense a fixed volume of dye solution of a known initial concentration (e.g., 50 mg/L) into several flasks.

-

Add a precise mass of the cellulosic substrate to each flask (e.g., to achieve a dosage of 20 g/L).

-

Agitate the flasks at a constant temperature (e.g., 25°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 30, 60, 120, 180, 240, 360 min).

-

Separate the substrate from the solution by centrifugation or filtration.

-

Determine the remaining dye concentration in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λₘₐₓ).

-

-

Isotherm Experiments:

-

Prepare a series of dye solutions with varying initial concentrations (e.g., 5 to 300 mg/L).

-

Add a fixed mass of the cellulosic substrate to each solution.

-

Agitate the flasks until equilibrium is reached (determined from the kinetic study, e.g., 3 hours).

-

Measure the final equilibrium concentration of the dye in each solution as described above.

-

-

Data Analysis: Calculate the amount of dye adsorbed per unit mass of adsorbent (q) and fit the data to kinetic and isotherm models (e.g., Pseudo-First-Order, Langmuir) to determine the relevant parameters.

Protocol for Determination of Dye Exhaustion & Fixation

This is a general protocol for assessing dyeing performance on textile fabrics.

-

Dyeing: Perform the dyeing process in a laboratory dyeing machine using a known weight of fabric, dye concentration, salt concentration, temperature, and time. Retain a sample of the initial dyebath.

-

Exhaustion Measurement:

-

After dyeing is complete, take a sample of the final (exhaust) dyebath.

-

Dilute the initial and exhaust dyebath samples to a measurable concentration range.

-

Using a UV-Vis spectrophotometer, measure the absorbance of both the initial (A₀) and exhaust (A₁) dyebath samples at the dye's λₘₐₓ.[12]

-

Calculate the percentage of exhaustion (%E) using the formula: %E = [(A₀ - A₁) / A₀] x 100[13]

-

-

Fixation Measurement:

-

Thoroughly rinse the dyed fabric to remove loosely adhered surface dye.

-

Wash ("soap") the fabric in a solution containing a nonionic detergent (e.g., 2 g/L) at a high temperature (e.g., 95°C) for a set time (e.g., 15 min) to remove all unfixed dye.[14] Repeat this step until the washing liquor is clear.

-

Collect all washing liquors. Measure the absorbance of the combined washing liquor (A₂) to determine the amount of unfixed dye.

-

Alternatively, determine the amount of fixed dye by dissolving a precisely weighed piece of the final, washed fabric in 70% sulfuric acid and measuring the absorbance of the resulting solution.[15][16]

-

Calculate the percentage of fixation (%F) using the formula: %F = [(Amount of Dye Exhausted - Amount of Dye Washed Off) / Amount of Dye Exhausted] x 100[13]

-

Conclusion

The mechanism of action of C.I. Direct Black 80 as a direct dye is a complex, multi-stage process fundamentally reliant on its large, linear molecular structure. The dye's affinity for cellulosic fibers is driven by a combination of weak intermolecular forces, including hydrogen bonding and van der Waals forces. The efficiency of this process is highly dependent on external parameters such as electrolyte concentration, temperature, and pH, which must be carefully controlled to overcome electrostatic repulsion and ensure adequate dye diffusion and levelness. Quantitative analysis through kinetic and isotherm models confirms that the adsorption is primarily a rapid, physical process that can be modeled to predict dye uptake and optimize dyeing conditions for industrial and research applications.

References

- 1. C.I. Direct Black 80 | 8003-69-8 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. krishnadyes.net [krishnadyes.net]

- 4. C.I. Direct Black 80 | C36H23N8Na3O11S3 | CID 24668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Direct Black 80 CAS#: 8003-69-8 [m.chemicalbook.com]

- 6. A Sustainable Solution for the Adsorption of C.I. Direct Black 80, an Azoic Textile Dye with Plant Stems: Zygophyllum gaetulum in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factors that affect the direct dyeing [buentex.com]

- 8. why need add salt in direct dyeing? - FAQ - Emperor Chem [emperordye.com]

- 9. thaiscience.info [thaiscience.info]

- 10. enjoysulphurdyes.com [enjoysulphurdyes.com]

- 11. researchgate.net [researchgate.net]

- 12. Spectrophotometric Measurements in the Dyestuffs Industry* [opg.optica.org]

- 13. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 15. researchgate.net [researchgate.net]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

In-Depth Technical Guide: C.I. Direct Black 80 - Safety, Handling, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of C.I. Direct Black 80 (C.I. 31600; CAS No. 8003-69-8). The information is intended for laboratory personnel and professionals involved in research and development who may handle this substance.

Chemical and Physical Properties

C.I. Direct Black 80 is a trisazo dye, appearing as a bluish-black to black, odorless powder.[1][2][3][4][5] It is soluble in water, forming a blue-black solution, but insoluble in organic solvents.[2][3][4][5]

| Property | Value | Source |

| C.I. Name | Direct Black 80 | [6] |

| C.I. Number | 31600 | [6] |

| CAS Number | 8003-69-8 | [6] |

| Molecular Formula | C₃₆H₂₃N₈Na₃O₁₁S₃ | [3] |

| Molecular Weight | 908.78 g/mol | [3] |

| Physical Form | Bluish-black to black powder | [1][2][3][4][5] |

| Odor | Odorless | [1][5] |

| Melting Point | > 572°F (> 300°C) | [1] |

| Water Solubility | 1 to 10 mg/mL at 64°F (18°C) | [1] |

Toxicological Data Summary

The acute toxicity of C.I. Direct Black 80 is considered low based on animal studies. However, as with many azo dyes, there are concerns regarding its potential for eye irritation and the toxicological properties of its metabolic byproducts.

| Endpoint | Result | Species | Method | Source |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | Oral gavage (limit test) | [6] |

| Eye Irritation | Irritant | Not specified (likely rabbit) | Draize test (or equivalent) | [6] |

| Skin Irritation | Unlikely to be irritating | Not specified | Not specified | [6] |

| Genetic Toxicity (Ames Test) | Study 233444 conducted | Salmonella typhimurium / E. coli | Reverse mutation assay | [1][7] |

| Aquatic Toxicity (LC50) | > 500 mg/L (49 hours) | Rainbow Trout | Not specified | [6] |

Hazard Identification and Handling Precautions

GHS Classification: While many sources state that this chemical does not meet GHS hazard criteria, it is prudent to handle it as a hazardous substance due to its irritant properties and the nature of azo dyes.[3] One safety data sheet indicates it is an irritant, with the risk phrase R36: Irritating to eyes.[6]

Primary Hazards:

-

Eye Contact: Causes irritation.[6]

-

Inhalation: May cause irritation to the respiratory tract. As a powder, it can form dust clouds in the air, which may be explosive under certain conditions.[1][5]

-

Ingestion: Considered to have low toxicity if swallowed, but may cause gastrointestinal irritation.[6]

-

Chronic Exposure: The primary concern with azo dyes is their metabolic conversion to potentially carcinogenic aromatic amines by intestinal or skin bacteria.[2]

Recommended Handling Precautions:

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize dust generation and inhalation.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Respiratory Protection: If dust is generated, wear an approved respirator.

-

Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Hygiene: Observe good industrial hygiene practices. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from incompatible materials such as strong oxidizing and reducing agents.[5]

Spill and Disposal:

-

Spills: Dampen the spilled solid material with water to prevent dusting. Sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Wash the spill area with soap and water.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on C.I. Direct Black 80 are not publicly available. However, the following are standardized methodologies that are typically used to generate the type of data cited.

Acute Oral Toxicity - Limit Test (as per OECD Guideline 420)

This protocol is a representative method for determining an LD50 value greater than 2000 mg/kg.

-

Animal Model: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, though animals are fasted overnight before dosing.

-

Dose Administration: A single dose of 2000 mg of C.I. Direct Black 80 per kg of body weight is prepared in a suitable vehicle (e.g., water) and administered to a group of animals (typically 5 females) by oral gavage.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are conducted frequently on the day of dosing and at least once daily for 14 days.

-

Endpoint: If three or more animals survive, the LD50 is determined to be greater than 2000 mg/kg.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Eye Irritation/Corrosion (as per OECD Guideline 405 - Draize Test)

This protocol describes the standard method for assessing eye irritation.

-

Animal Model: Healthy, adult albino rabbits are used.

-

Procedure: A single dose of 0.1 g of the solid test substance is placed into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored according to a standardized scale.

-

Endpoint: The scores are used to classify the substance's irritation potential. The "irritant" classification for C.I. Direct Black 80 suggests that reversible inflammatory changes were observed.[6]

Bacterial Reverse Mutation Test (Ames Test - as per OECD Guideline 471)

This test evaluates the mutagenic potential of a substance. A study has been conducted for C.I. Direct Black 80 (Study 233444).[1][7]

-

Test Strains: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the liver of induced rodents) to mimic mammalian metabolism. This is crucial for azo dyes, as their mutagenic properties often arise from their metabolic byproducts.[1]

-

Procedure: The bacterial strains are exposed to various concentrations of C.I. Direct Black 80, both with and without the S9 mix. The mixture is then plated on a minimal medium that lacks the required amino acid.

-

Endpoint: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Diagrams

Metabolic Pathway of Azo Dyes

The primary toxicological concern for many azo dyes, including C.I. Direct Black 80, is not the parent compound itself but the aromatic amines that are formed upon metabolic reduction of the azo bond (-N=N-). This reductive cleavage is catalyzed by azoreductase enzymes found in the liver and, significantly, in the anaerobic environment of the gut, where intestinal microbiota play a key role.[2] The resulting aromatic amines can then be absorbed and may undergo further metabolic activation to reactive intermediates that can bind to DNA and other macromolecules, potentially leading to carcinogenic effects.

References

- 1. C.I. Direct Black 80 | 8003-69-8 | Benchchem [benchchem.com]

- 2. Mechanistic and Other Relevant Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. C.I. Direct Black 80 | C36H23N8Na3O11S3 | CID 24668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C.I. DIRECT BLACK 80 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Direct Black 80 CAS#: 8003-69-8 [m.chemicalbook.com]

- 6. dyespigments.net [dyespigments.net]

- 7. Genetic Toxicity Evaluation of C.I. Direct Black 80 in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 233444 [tools.niehs.nih.gov]

An In-depth Technical Guide on the Ecotoxicity of C.I. Direct Black 80 and its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80 (C.I. 31600) is a trisazo class dye with the molecular formula C₃₆H₂₃N₈Na₃O₁₁S₃.[1] It is a bluish-black to black powder that is soluble in water and is widely used in the textile industry for dyeing cellulosic fibers like cotton, as well as for coloring paper and leather products.[1][2] Like many azo dyes, its extensive use and release into industrial wastewater are significant environmental concerns.[2] Azo dyes can be persistent in the environment, and their degradation can lead to the formation of aromatic amines, which may be more toxic and carcinogenic than the parent dye molecule.[3][4][5] This guide provides a comprehensive overview of the ecotoxicity of C.I. Direct Black 80 and its degradation byproducts, detailing experimental methodologies and presenting quantitative data for analysis.

Ecotoxicity of C.I. Direct Black 80

The ecotoxicity of C.I. Direct Black 80 has been evaluated across different trophic levels, including fish, crustaceans, and bacteria. While specific data for this exact dye can be limited, studies on similar direct azo dyes provide valuable insights into its potential environmental impact.

Quantitative Ecotoxicity Data

The following table summarizes the available quantitative data on the acute toxicity of C.I. Direct Black 80 and the closely related C.I. Direct Black 38 to various aquatic organisms.

| Organism | Test Type | Endpoint | Concentration (mg/L) | Exposure Time | Reference |

| Daphnia magna (Water flea) | Acute Immobilization | LC₅₀ | 98.6 | 48 h | [6] |

| Artemia salina (Brine shrimp) | Acute Lethality | LC₅₀ | 31.25 - 62.5 | 48 h | [6] |

| Eisenia andrei (Earthworm) | Contact Test | LC₅₀ | > 1000 | 48 h | [6] |

| Rainbow Trout | Acute Fish Toxicity | LC₅₀ | > 500 | 49 h | [7] |

| Wastewater Bacteria | Inhibition | - | 50% inhibition | - | [7] |

Note: Data for Daphnia magna, Artemia salina, and Eisenia andrei corresponds to C.I. Direct Black 38, a structurally similar and often studied benzidine-based azo dye.

Degradation Pathways and Ecotoxicity of Products

The degradation of C.I. Direct Black 80 can occur through several pathways, including anaerobic/aerobic biodegradation and advanced oxidation processes (AOPs) like photocatalysis. A critical concern is that these processes, while removing color, can generate intermediate byproducts that are more toxic than the original dye.[5]

Biodegradation

Under anaerobic conditions, the primary degradation step is the reductive cleavage of the azo bonds (-N=N-). This process breaks down the complex dye molecule into smaller, colorless aromatic amines.[3][8] Subsequent aerobic treatment can then mineralize these aromatic amines. However, incomplete degradation can lead to the accumulation of these potentially carcinogenic amines.[3] For instance, the anaerobic degradation of the related C.I. Direct Black 38 is known to produce benzidine, a known human carcinogen.[3]

Caption: Simplified anaerobic/aerobic biodegradation pathway of an azo dye.

Advanced Oxidation Processes (AOPs)

AOPs, such as the Electro-Fenton process or photocatalysis with titanium dioxide (TiO₂), use highly reactive hydroxyl radicals (•OH) to degrade the dye structure.[2][9][10] While effective at color removal, complete mineralization to CO₂ and H₂O requires longer reaction times.[11][12] If the process is incomplete, it can result in the formation of various organic byproducts. Studies on the photocatalytic degradation of direct dyes have shown that toxicity is often only partially reduced and can sometimes increase due to the formation of these intermediates.[11][12]

Genotoxicity and Mutagenicity

Caption: General signaling pathway for genotoxicity of azo dye metabolites.

Experimental Protocols

Standardized protocols are crucial for assessing the ecotoxicity of chemical substances. Below are detailed methodologies for key experiments relevant to the evaluation of C.I. Direct Black 80.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to planktonic crustaceans.

-

Test Organism: Daphnia magna neonates (less than 24 hours old).

-

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

-

Procedure:

-

Range-finding Test: A preliminary test is conducted with widely spaced concentrations (e.g., 0.1, 1, 10, 100, 1000 mg/L) to determine the definitive test range.[6]

-

Definitive Test: At least five concentrations in a geometric series are prepared. For each concentration and control, at least 20 daphnids are used, divided into four replicates of five animals each.[6]

-

Exposure: Daphnids are placed in test vessels containing the respective concentrations and incubated at 20 ± 1°C with a 16:8 hour light:dark photoperiod for 48 hours.[6]

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The LC₅₀ (median lethal concentration) or EC₅₀ (median effective concentration) with 95% confidence limits is calculated for the 48-hour exposure period.

-

Caption: Workflow for the Daphnia magna acute immobilization test.

Artemia salina (Brine Shrimp) Lethality Assay

A common preliminary toxicity screening test.

-

Test Organism: Artemia salina nauplii (hatched within 48 hours).

-

Principle: The lethality of the test substance is determined by exposing brine shrimp nauplii to various concentrations for a set period.

-

Procedure:

-

Hatching: Dehydrated cysts are hatched in prepared seawater under continuous light and aeration for 48 hours.[6]

-

Exposure: Groups of nauplii (e.g., 20 nauplii, divided into 4 groups of 5) are transferred to test vessels containing different concentrations of the dye dissolved in seawater.[6]

-

Incubation: The vessels are kept under controlled conditions for 48 hours.

-

Observation: The number of dead nauplii is counted.

-

Data Analysis: The LC₅₀ value at 48 hours is calculated.

-

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance lethal to fish over a short exposure period.

-

Test Organism: Species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortality is the primary endpoint.

-

Procedure:

-

Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

-

Test Concentrations: A range of concentrations in a geometric series and a control are prepared.

-

Exposure: A minimum of seven fish are used per concentration. They are exposed for 96 hours under controlled temperature, light, and dissolved oxygen conditions. Fish are not fed during the test.

-

Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC₅₀ values and their confidence intervals are calculated for each observation time.

-

Conclusion

C.I. Direct Black 80, a widely used trisazo dye, poses a significant ecotoxicological risk. While the parent dye itself may exhibit moderate acute toxicity to some aquatic organisms, the primary concern lies in the formation of hazardous degradation products. Reductive cleavage of the dye's azo bonds, a common step in both biological and chemical degradation, can release aromatic amines that are often more toxic and potentially carcinogenic than the original compound. Standardized ecotoxicity testing reveals that even after treatment processes designed to remove color, residual toxicity can persist or even increase. Therefore, a comprehensive assessment of textile effluents containing C.I. Direct Black 80 must include not only the parent dye but also its degradation intermediates to ensure the protection of aquatic ecosystems and human health. Further research into degradation pathways that lead to complete mineralization without the formation of toxic byproducts is essential for developing truly sustainable dyeing and wastewater treatment practices.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. Direct Black 80 | 8003-69-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. dyespigments.net [dyespigments.net]

- 8. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photocatalytic Dye Degradation from Textile Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of photocatalytic degradation of dyes in relation to their structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. images.fibre2fashion.com [images.fibre2fashion.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

C.I. Direct Black 80 (CAS: 8003-69-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

C.I. Direct Black 80, identified by the CAS number 8003-69-8 and C.I. number 31600, is a trisazo direct dye.[1][2] Primarily utilized in the textile, paper, and leather industries for its dyeing properties, this compound has also been a subject of scientific research in fields such as environmental remediation and toxicology.[3][4][5] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, experimental applications, and toxicological data, with a focus on methodologies and data relevant to the scientific community.

Core Chemical and Physical Properties

C.I. Direct Black 80 is a complex aromatic compound with a high molecular weight.[2] It presents as a bluish-black to black, odorless powder.[4] Its chemical structure, characterized by multiple azo bonds (-N=N-), is fundamental to its coloring properties and also to its chemical reactivity and toxicological profile.

| Property | Value | Source(s) |

| CAS Number | 8003-69-8 | [2] |

| C.I. Number | 31600 | [1][5] |

| Molecular Formula | C36H23N8Na3O11S3 | [2] |

| Molecular Weight | 908.78 g/mol | [2] |

| Appearance | Bluish-black to black powder | [4] |

| Solubility | Soluble in water; Insoluble in organic solvents | [2] |

| Melting Point | > 572°F (> 300°C) | [6] |

Synthesis of C.I. Direct Black 80

The manufacturing of C.I. Direct Black 80 is a multi-step process that involves sequential diazotization and coupling reactions.[2] The general workflow for its synthesis is outlined below.

Experimental Protocols and Applications

While C.I. Direct Black 80 is not directly used in drug development, its study in toxicology and environmental science provides valuable experimental insights.

Genetic Toxicology Evaluation

C.I. Direct Black 80 has been evaluated for its genotoxic potential by the National Institute of Environmental Health Sciences through micronucleus and Ames tests.[7] While the specific study reports (A31837 and 233444) were not publicly available in full detail, the standard protocols for these assays are well-established.

In Vivo Micronucleus Assay (General Protocol)

The in vivo micronucleus test is a crucial method for assessing a substance's potential to cause chromosomal damage.[8]

References

- 1. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Genetic Toxicology [ntp.niehs.nih.gov]

- 4. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. researchgate.net [researchgate.net]

- 7. Study View [tools.niehs.nih.gov]

- 8. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for C.I. Direct Black 80 in Biological Tissue Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80 (Colour Index Number 31600) is a trisazo direct dye primarily utilized in the textile, paper, and leather industries for its strong affinity for cellulosic fibers.[1][2][3] While its application as a biological stain is noted in some research contexts, detailed protocols and specific applications in histology and cytology are not well-established.[1][4] These application notes provide an overview of the potential uses of C.I. Direct Black 80 for staining biological tissues, based on the general principles of direct dyes. The provided protocols are intended as a starting point for researchers to develop and optimize their own staining procedures.

Disclaimer: The following protocols are investigational and have been adapted from established methods for other direct dyes. C.I. Direct Black 80 is not a certified biological stain, and its performance and specificity for various tissue components should be thoroughly validated in a research setting. Appropriate safety precautions must be taken when handling this chemical.

Principle of Staining

Direct dyes are anionic dyes that adhere to tissues through non-covalent interactions, such as hydrogen bonding and van der Waals forces.[5] Their elongated molecular structure and the presence of multiple sulfonate groups facilitate their alignment with and binding to linear molecules like collagen and amyloid fibrils. The staining mechanism does not involve electrostatic bonding with tissue proteins, which is common for many other histological stains.

Figure 1. Proposed mechanism of C.I. Direct Black 80 binding to tissue.

Potential Applications

Based on the properties of similar direct dyes, C.I. Direct Black 80 could potentially be investigated for the following applications:

-

Staining of Collagen: Similar to Sirius Red, it may selectively stain collagen fibers.

-

Detection of Amyloid: Like Congo Red, it could be used to identify amyloid deposits in tissues.[6][7][8]

-

Vital Staining: Some direct dyes are used as vital stains to assess cell viability.[9] The large molecular size of C.I. Direct Black 80 might lend itself to use as an exclusion dye for dead cells.

Quantitative Data

As there is no established quantitative data for C.I. Direct Black 80 as a biological stain, the following tables are provided as templates for researchers to populate during protocol development and validation.

Table 1: Optimization of Staining Parameters

| Parameter | Range Tested | Optimal Value | Observations |

| Dye Concentration (%) | 0.01 - 1.0 | ||

| Staining Time (minutes) | 5 - 120 | ||

| Staining Temperature (°C) | 25 - 60 | ||

| pH of Staining Solution | 5.0 - 9.0 | ||

| Differentiation Agent | e.g., Ethanol, Alkaline Alcohol | ||

| Differentiation Time (seconds) | 1 - 60 |

Table 2: Comparison with Standard Stains

| Feature | C.I. Direct Black 80 | Standard Stain (e.g., Sirius Red) |

| Staining Intensity | ||

| Specificity for Target | ||

| Signal-to-Noise Ratio | ||

| Photostability | ||

| Ease of Use |

Experimental Protocols

General Workflow for Paraffin-Embedded Tissue Sections

The following diagram outlines a general workflow for staining paraffin-embedded tissue sections with C.I. Direct Black 80.

Figure 2. General experimental workflow for tissue staining.

Protocol for Staining of Collagen (Investigational)

This protocol is adapted from methods for Sirius Red staining.

Materials:

-

C.I. Direct Black 80 (CAS No: 8003-69-8)

-

Picric acid, saturated aqueous solution

-

Distilled water

-

Acetic acid, glacial

-

Hematoxylin solution (e.g., Mayer's or Harris')

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Mounting medium

Solutions:

-

Staining Solution (0.1% C.I. Direct Black 80 in Picric Acid): Dissolve 0.1 g of C.I. Direct Black 80 in 100 ml of saturated aqueous picric acid.

-

Acidified Water: Add 0.5 ml of glacial acetic acid to 100 ml of distilled water.

Procedure:

-

Deparaffinize and rehydrate tissue sections through xylene and a graded series of ethanol to distilled water.

-

Stain nuclei with hematoxylin for 5-10 minutes.

-

Wash in running tap water until blue.

-

Stain in the C.I. Direct Black 80 solution for 60 minutes.

-

Rinse briefly in acidified water.

-

Dehydrate rapidly through a graded series of ethanol.

-

Clear in xylene and mount with a suitable resinous medium.

Expected Results (Hypothetical):

-

Collagen: Black or dark blue/green

-

Nuclei: Blue/black

-

Cytoplasm: Yellow (from picric acid)

Protocol for Detection of Amyloid (Investigational)

This protocol is adapted from methods for Congo Red staining.[3]

Materials:

-

C.I. Direct Black 80

-

Sodium chloride (NaCl)

-

Sodium hydroxide (NaOH)

-

Ethanol (80%)

-

Distilled water

-

Hematoxylin solution

Solutions:

-

Stock Staining Solution (0.5% C.I. Direct Black 80): Dissolve 0.5 g of C.I. Direct Black 80 in 100 ml of 80% ethanol.

-

Working Staining Solution: To the stock solution, add NaCl to saturation. Just before use, add a few drops of 1% NaOH to make the solution alkaline.

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in the working C.I. Direct Black 80 solution for 20-30 minutes.

-

Rinse in 80% ethanol.

-

Wash in running tap water for 5 minutes.

-

Counterstain with hematoxylin.

-

Wash in running tap water until blue.

-

Dehydrate, clear, and mount.

Expected Results (Hypothetical):

-

Amyloid Deposits: Black or dark blue/green. Examination under polarized light should be performed to check for birefringence, a characteristic feature of amyloid stained with linear dyes.

-

Nuclei: Blue/black

Safety and Handling

C.I. Direct Black 80 is a chemical that requires careful handling.[2][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves.[11]

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a chemical fume hood.[3]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of the dye and any contaminated materials in accordance with local, state, and federal regulations.

When heated to decomposition, C.I. Direct Black 80 may emit toxic fumes of nitrogen oxides.[9] As an azo dye, it has the potential to be explosive when suspended in air at specific concentrations.[12]

References

- 1. C.I. Direct Black 80 | 8003-69-8 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. stainsfile.com [stainsfile.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]

- 9. Vital stain - Wikipedia [en.wikipedia.org]

- 10. C.I. DIRECT BLACK 80 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Biological Stains & Dry Dyes for Labs | Tristains [tristains.com]

- 12. C.I. Direct Black 80 | C36H23N8Na3O11S3 | CID 24668 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of C.I. Direct Black 80 in Paper and Leather Dyeing: A Guide for Researchers

Introduction

C.I. Direct Black 80 is a trisazo direct dye known for its application in coloring cellulosic fibers, paper, and leather.[1][2] This document provides detailed application notes and experimental protocols for the use of C.I. Direct Black 80 in paper and leather dyeing, intended for researchers, scientists, and professionals in drug development who may use dyeing techniques in their work. The protocols outlined below are based on established principles of direct dyeing and information from technical resources.

Data Presentation: Properties of C.I. Direct Black 80

A summary of the key properties of C.I. Direct Black 80 is presented in the table below for easy reference.

| Property | Value | References |

| C.I. Name | Direct Black 80 | [2] |

| CAS Number | 8003-69-8 | [3] |

| Molecular Formula | C36H23N8Na3O11S3 | [2] |

| Appearance | Blue-black uniform powder | [2] |

| Solubility | Soluble in water | [2] |

| Light Fastness (ISO) | 2-3 | |

| Washing Fastness (ISO) | 3-4 | |

| Rubbing Fastness - Dry (AATCC) | 4 | |

| Rubbing Fastness - Wet (AATCC) | 3 | |

| Acid Resistance (ISO) | 4 | [2] |

| Alkali Resistance (ISO) | 4-5 | [2] |

Experimental Protocols

Paper Dyeing: Beater Dyeing Method

Beater dyeing is a common method for coloring paper stock where the dye is added to the pulp slurry before sheet formation.[4] This ensures even color distribution throughout the paper.

Materials and Reagents:

-

C.I. Direct Black 80

-

Bleached or unbleached paper pulp

-

Rosin size

-

Alum (aluminum sulfate)

-

Deionized water

-

pH meter

-

Beater or pulp disintegrator

-

Sheet former

Procedure:

-

Pulp Preparation: Prepare a pulp slurry of the desired consistency (e.g., 2-3% w/v) in a beater or pulp disintegrator.

-

Dye Solution Preparation: Prepare a stock solution of C.I. Direct Black 80 (e.g., 1% w/v) by dissolving the dye powder in hot deionized water with gentle stirring.

-

Dyeing:

-

Add the required amount of C.I. Direct Black 80 stock solution to the pulp slurry. The amount of dye will depend on the desired shade (typically 0.1 - 5.0% on weight of fiber, owf).

-

Allow the dye to mix with the pulp for at least 15-20 minutes to ensure uniform distribution.

-

-

Sizing and Fixation:

-

Add rosin size to the pulp slurry and mix for 5-10 minutes.

-

Adjust the pH of the slurry to 4.5-5.5 by adding a solution of alum.[4] This step is crucial for the precipitation of the rosin size and the fixation of the dye onto the cellulose fibers.

-

Continue to mix for another 10-15 minutes.

-

-

Sheet Formation: Form paper sheets from the dyed pulp using a standard sheet former.

-

Pressing and Drying: Press the formed sheets to remove excess water and then dry them under controlled conditions.

Leather Dyeing: Drum Dyeing Method

Drum dyeing is a widely used technique for dyeing leather, providing excellent penetration and levelness of color.[5]

Materials and Reagents:

-

Chrome-tanned or vegetable-tanned leather (crust)

-

C.I. Direct Black 80

-

Formic acid

-

Ammonia

-

Fatliquoring agent

-

Cationic dye fixing agent (optional)

-

Deionized water

-

Dyeing drum

-

pH meter

Procedure:

-

Leather Preparation:

-

The leather should be properly tanned and neutralized before dyeing.

-

Wash the leather in the drum with water at approximately 35°C for 15-20 minutes to ensure it is clean and uniformly wet. Drain the water.

-

-

Dyeing:

-

Fill the drum with water at 50-60°C. The liquor ratio (ratio of the weight of water to the weight of leather) should be between 10:1 and 20:1.

-

Dissolve the required amount of C.I. Direct Black 80 (typically 1-8% on shaved weight of leather) in hot water and add it to the drum.

-

Run the drum for 30-60 minutes to allow for dye penetration.

-

-

Fixation:

-

Slowly add formic acid, diluted with water, to the drum in several portions over 30-45 minutes to gradually lower the pH to 3.5-4.5. This acidification step is critical for fixing the anionic direct dye to the cationic collagen fibers of the leather.

-

Continue running the drum for another 30-60 minutes to ensure complete fixation.

-

-

Rinsing and Fatliquoring:

-

Drain the dye bath and rinse the leather thoroughly with water.

-

Fatliquor the leather according to standard procedures to impart softness and flexibility.

-

-

Aftertreatment (Optional):

-

To improve wet fastness, an aftertreatment with a cationic dye fixing agent can be applied.[6] Follow the manufacturer's recommendations for application.

-

-

Drying and Finishing: Dry and finish the leather as required.

Mandatory Visualizations

Experimental Workflow for Paper and Leather Dyeing

Caption: General experimental workflows for paper and leather dyeing.

Signaling Pathways of Dye-Fiber Interaction

The interaction of C.I. Direct Black 80 with paper and leather fibers occurs through different chemical principles due to the distinct nature of the substrates.

Interaction with Cellulose (Paper):

The binding of direct dyes to cellulose fibers is primarily governed by non-covalent interactions. The linear and planar structure of direct dye molecules allows them to align with the cellulose chains.

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Direct Black 80 CAS#: 8003-69-8 [m.chemicalbook.com]

- 4. US4255327A - Direct black dye - Google Patents [patents.google.com]

- 5. Learn About Leather Dyeing Techniques from Leather Dye Experts [primachemicals.com]

- 6. C.I. Direct Black 80 | 8003-69-8 | Benchchem [benchchem.com]

Application Note: Utilizing Biosorbents for the Removal of C.I. Direct Black 80 from Wastewater

This document provides detailed protocols and data for the application of biosorbents in the removal of C.I. Direct Black 80, an azo textile dye, from aqueous solutions. The information is intended for researchers and scientists in environmental science and wastewater treatment.

Introduction

Textile industry effluents are a significant source of water pollution, often containing complex synthetic dyes that are resistant to degradation.[1] C.I. Direct Black 80 is an azo dye commonly used in the textile industry.[2] Biosorption, which utilizes biological materials such as algae, fungi, or agricultural residues, has emerged as a sustainable and cost-effective alternative to conventional wastewater treatment methods.[3][4] These biosorbents are attractive due to their low cost, availability, and the presence of functional groups like hydroxyls and carboxyls that can interact with dye molecules.[5][6] This note focuses on the use of plant-based biosorbents, particularly Zygophyllum gaetulum stems, for the efficient removal of C.I. Direct Black 80.[2][3]

Biosorbent Preparation and Characterization

General Preparation Protocol for Plant-Based Biosorbents

A simple pretreatment process is employed to prepare the raw plant material for use as a biosorbent.[7]

-

Collection and Washing: Collect the raw biomass (e.g., plant stems, leaves, peels). Wash thoroughly with distilled water to remove dirt and surface impurities.[7]

-

Drying: Sun-dry the washed material until most of the water has evaporated.[7] Further dry the material in an oven at approximately 50-60°C for 12-24 hours to remove residual moisture.[7]

-

Grinding and Sieving: Grind the dried biomass into a fine powder using a mechanical grinder.[7] Sieve the powder to obtain uniform-sized particles (e.g., passing through a 45-mesh filter).[7] The resulting powder is ready for use as a biosorbent.

Caption: General workflow for the preparation of plant-based biosorbents.

Characterization

To understand the biosorbent's properties, a series of characterization analyses can be performed, including:

-

Scanning Electron Microscopy (SEM) for surface morphology.[3]

-

Fourier-Transform Infrared Spectroscopy (FTIR) to identify surface functional groups.[2]

-

Brunauer–Emmett–Teller (BET) analysis to determine surface area and porosity.[2]

-

Determination of the point of zero charge (pHpzc), which is crucial for understanding pH effects.[3]

For Zygophyllum gaetulum stems, the pHpzc was determined to be 7.12.[2][3]

Experimental Protocols: Batch Adsorption Studies

Batch experiments are conducted to evaluate the efficiency of the biosorbent under various conditions.

Stock Solution Preparation

Prepare a stock solution of C.I. Direct Black 80 (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.[8]

General Batch Adsorption Procedure

-

Add a specific amount of biosorbent to a known volume and concentration of the dye solution in a series of flasks (e.g., 20 g/L biosorbent in 25 mL of 50 mg/L dye solution).[3]

-

Agitate the flasks in a mechanical shaker at a constant speed and temperature for a predetermined time.

-

After agitation, separate the biosorbent from the solution by centrifugation or filtration.[8]

-

Analyze the supernatant to determine the residual dye concentration using a UV-Vis spectrophotometer at the dye's maximum wavelength (λmax).[8]

-

The percentage of dye removal and the adsorption capacity (qe, in mg/g) are calculated using the following equations:

-

Removal (%) = [(C₀ - Ce) / C₀] * 100

-

qe = [(C₀ - Ce) * V] / m

Where C₀ and Ce are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the biosorbent (g).[9]

-

Caption: Workflow for a typical batch adsorption experiment.

Protocol for Investigating Key Parameters

To optimize the adsorption process, the effects of several parameters should be investigated by varying one parameter while keeping others constant.

-

Effect of pH: Conduct the general batch experiment at different initial pH values (e.g., 3 to 11).[3] Adjust the pH using dilute HCl/H₂SO₄ or NaOH.[3][5] For the anionic C.I. Direct Black 80, adsorption is generally more favorable at acidic pHs.[3]

-

Effect of Biosorbent Dosage: Vary the mass of the biosorbent (e.g., 3 to 40 g/L) while keeping the initial dye concentration, volume, and pH constant.[3]

-

Effect of Contact Time (Kinetics): Perform the experiment and collect samples at different time intervals (e.g., 0 to 360 minutes) to determine the equilibrium time.[3]

-

Effect of Initial Dye Concentration (Isotherms): Vary the initial dye concentration (e.g., 5 to 300 mg/L) at a constant biosorbent dose and optimal pH.[3]

-

Effect of Temperature (Thermodynamics): Conduct the experiments at different temperatures (e.g., 25°C, 35°C, 45°C) to determine thermodynamic parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).[6][10]

Caption: Key experimental parameters affecting the biosorption process.

Data Presentation and Analysis

Kinetic and Isotherm Models

-

Adsorption Kinetics: The experimental data from contact time studies are fitted to kinetic models like the pseudo-first-order and pseudo-second-order models to understand the adsorption rate.[3] For the adsorption of C.I. Direct Black 80 on Zygophyllum gaetulum stems, the pseudo-first-order model was found to be the most appropriate.[3][6]

-

Adsorption Isotherms: Equilibrium data are analyzed using isotherm models such as the Langmuir and Freundlich models.[3] The Langmuir model describes monolayer adsorption on a homogeneous surface, while the Freundlich model applies to heterogeneous surfaces.[3][6] The adsorption of C.I. Direct Black 80 on Zygophyllum gaetulum stems was best described by the Langmuir model.[2][3]

Summary of Quantitative Data

The following tables summarize the experimental conditions and results for the adsorption of C.I. Direct Black 80 onto Zygophyllum gaetulum stems.

Table 1: Optimal Conditions for C.I. Direct Black 80 Adsorption

| Parameter | Optimal Value | Dye Removal Efficiency | Reference Conditions |

| Solution pH | ≤ 7 (Best at 3) | Highest | C₀=50 mg/L, Dose=20 g/L, T=25°C |

| Biosorbent Dose | 20 g/L | 96% | C₀=50 mg/L, Time=150 min, T=25°C |

| Contact Time | 120 min (Equilibrium) | ~96% | C₀=50 mg/L, Dose=20 g/L, T=25°C |

Data sourced from references[3][5].

Table 2: Adsorption Isotherm and Kinetic Parameters

| Model | Parameter | Value |

| Langmuir Isotherm | Max. Adsorption Capacity (Qₘ) | 163.23 mg/g |

| Langmuir Constant (Kₗ) | - | |

| Kinetic Model | Best Fit Model | Pseudo-first-order |

Data sourced from references[2][3][6].

Table 3: Thermodynamic Parameters

| Parameter | Value | Interpretation |

| Gibbs Free Energy (ΔG°) | Negative | Spontaneous Process |

| Enthalpy (ΔH°) | Negative | Exothermic Process |

| Entropy (ΔS°) | Negative | Decreased randomness at the solid-liquid interface |

Data sourced from reference[6].

Conclusion

Biosorbents derived from plant waste, such as Zygophyllum gaetulum stems, demonstrate high efficiency for the removal of C.I. Direct Black 80 from aqueous solutions.[2][3] The process is significantly influenced by pH, biosorbent dosage, and contact time.[3] The adsorption mechanism follows pseudo-first-order kinetics and is well-described by the Langmuir isotherm, indicating a spontaneous and exothermic monolayer adsorption process.[3][6] These findings highlight the potential of utilizing low-cost, natural materials for sustainable wastewater treatment in the textile industry.

References

- 1. pjoes.com [pjoes.com]

- 2. researchgate.net [researchgate.net]

- 3. A Sustainable Solution for the Adsorption of C.I. Direct Black 80, an Azoic Textile Dye with Plant Stems: Zygophyllum gaetulum in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biomass-Based Adsorbents for Removal of Dyes From Wastewater: A Review [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. C.I. Direct Black 80 | 8003-69-8 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 9. mdpi.com [mdpi.com]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Application Note: Quantification of C.I. Direct Black 80 in Solution using UV-Vis Spectroscopy

Introduction

C.I. Direct Black 80 is a trisazo class dye used extensively in the textile, paper, and leather industries for dyeing cellulosic fibers such as cotton, linen, and rayon.[1][2] Its molecular formula is C₃₆H₂₃N₈Na₃O₁₁S₃ and it has a molecular weight of 908.78 g/mol .[3][4] Monitoring the concentration of this dye in industrial effluents and various solutions is crucial for quality control and environmental assessment. UV-Visible (UV-Vis) spectroscopy offers a simple, rapid, and cost-effective method for the quantitative analysis of C.I. Direct Black 80 in solutions.[1] This technique relies on the principle that the amount of light absorbed by a dye solution is directly proportional to its concentration, as described by the Beer-Lambert Law.[1]

Principle of Quantification

The quantification of C.I. Direct Black 80 by UV-Vis spectroscopy is based on the Beer-Lambert Law, which is expressed as:

A = εbc

Where:

-

A is the absorbance (a dimensionless quantity)

-

ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a measure of how strongly the dye absorbs light at a specific wavelength.[1]

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the dye in the solution (in mol L⁻¹).

By measuring the absorbance of solutions with known concentrations at the wavelength of maximum absorbance (λmax), a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression of the calibration curve.[1] The λmax for C.I. Direct Black 80 in an aqueous solution is approximately 599.8 nm.[5]

Experimental Protocols

Materials and Instrumentation

Materials:

-

C.I. Direct Black 80 (CAS No. 8003-69-8)[1]

-

Deionized water (or other appropriate spectroscopic grade solvent)[6]

-

Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)[6]

-

Pipettes (various sizes)

-

Beakers

-

Quartz cuvettes (1 cm path length)[7]

Instrumentation:

-

UV-Vis Spectrophotometer (capable of scanning between 200-800 nm)[8]

-

Analytical balance

Preparation of Standard Solutions

Proper sample preparation is critical for obtaining accurate and reproducible results.[7]

-

Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of C.I. Direct Black 80 powder using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.[6]

-

Add approximately 50 mL of deionized water to the flask and swirl to dissolve the dye completely. Sonication may be used to aid dissolution.[6]

-

Once dissolved, dilute the solution to the 100 mL mark with deionized water. This is your 100 mg/L stock solution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution. For example, to prepare 10 mL of a 10 mg/L solution, pipette 1 mL of the 100 mg/L stock solution into a 10 mL volumetric flask and dilute to the mark with deionized water.

-

Prepare a range of concentrations that will bracket the expected concentration of the unknown sample (e.g., 1, 2, 5, 10, 15, 20 mg/L).

-

Experimental Workflow

The general workflow for quantifying an unknown sample is depicted below.

Caption: Workflow for UV-Vis quantification.

Detailed Protocol

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.[8] Set the wavelength range to scan from 200 nm to 800 nm.[8]

-

Blank Measurement:

-

Fill a clean quartz cuvette about three-quarters full with the solvent (deionized water) used to prepare your solutions.[9]

-

Wipe the transparent sides of the cuvette with a lint-free tissue to remove any fingerprints or smudges.[10]

-

Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and cuvette from subsequent measurements.[10]

-

-

Determination of λmax:

-

Rinse the cuvette with a small amount of one of the standard solutions (e.g., 10 mg/L) and then fill it.

-

Place the cuvette in the spectrophotometer and perform a full wavelength scan (200-800 nm).

-

Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax. For C.I. Direct Black 80, this should be near 599.8 nm.[5]

-

-

Calibration Curve Generation:

-

Set the spectrophotometer to measure absorbance at the determined λmax.

-

Measure the absorbance of each prepared standard solution, starting from the lowest concentration and moving to the highest.

-

Rinse the cuvette with the next standard solution before filling it to avoid cross-contamination.[10]

-

Record the absorbance value for each standard concentration.

-

-

Measurement of the Unknown Sample:

-

Measure the absorbance of the unknown C.I. Direct Black 80 solution at the same λmax.

-

If the absorbance of the unknown is higher than the highest point on your calibration curve, dilute the sample with a known volume of solvent and re-measure. Remember to account for this dilution factor in your final concentration calculation.

-

Data Analysis

-

Plot the absorbance values of the standard solutions (y-axis) against their corresponding concentrations (x-axis).

-

Perform a linear regression on the data points. The resulting equation will be in the form y = mx + b , where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'b' is the y-intercept.

-

A good calibration curve should have a coefficient of determination (R²) value close to 1.00 (e.g., >0.995).

-

Use the equation of the line to calculate the concentration of the unknown sample. Substitute the absorbance of the unknown for 'y' and solve for 'x'.

Concentration (x) = (Absorbance (y) - Intercept (b)) / Slope (m)

Data Presentation

The data obtained from the absorbance measurements of the standard solutions can be summarized in a table as shown below.

| Concentration (mg/L) | Absorbance at λmax (599.8 nm) |

| 0.0 (Blank) | 0.000 |

| 1.0 | 0.112 |

| 2.0 | 0.225 |

| 5.0 | 0.560 |

| 10.0 | 1.118 |

| 15.0 | 1.675 |

Note: These are example data for illustrative purposes.

Visualization of Core Principle

Caption: Relationship between concentration and absorbance.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling dyes and solvents.

-

C.I. Direct Black 80 is a fine powder; handle it in a well-ventilated area or a fume hood to avoid inhalation.[2]

-

Consult the Safety Data Sheet (SDS) for C.I. Direct Black 80 for detailed safety and handling information.

-

Dispose of all chemical waste according to institutional and local environmental regulations.

References

- 1. C.I. Direct Black 80 | 8003-69-8 | Benchchem [benchchem.com]

- 2. krishnadyes.net [krishnadyes.net]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. sdinternational.com [sdinternational.com]

- 5. researchgate.net [researchgate.net]

- 6. web.uvic.ca [web.uvic.ca]

- 7. ossila.com [ossila.com]

- 8. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 9. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: C.I. Direct Black 80 as a Raw Material for Black Ink Production

For Research & Development and Drug Development Professionals

Introduction

C.I. Direct Black 80 is a trisazo direct dye primarily utilized in the textile, paper, and leather industries for dyeing cellulosic fibers.[1][2] Its inherent solubility in water makes it a candidate for consideration in the formulation of aqueous-based black inks.[1][2][3] These application notes provide a comprehensive overview of the chemical properties of C.I. Direct Black 80 and detail protocols for the formulation and characterization of a simple, water-based black ink for research and marking purposes.

It is critical for the user to understand that inks formulated with C.I. Direct Black 80 are not intended for applications requiring high permanence, water resistance, or lightfastness. The primary advantages of such an ink lie in its straightforward formulation and potential use as a non-permanent marker or for applications where subsequent removal is desired.

Chemical and Physical Properties of C.I. Direct Black 80

A summary of the key properties of C.I. Direct Black 80 is presented in Table 1. This data is essential for understanding the behavior of the dye in an aqueous ink formulation and for anticipating the performance characteristics of the final product.

| Property | Value | Source |

| C.I. Name | Direct Black 80 | [1] |

| C.I. Number | 31600 | [1][4] |

| CAS Number | 8003-69-8 | [1][4] |

| Molecular Formula | C₃₆H₂₃N₈Na₃O₁₁S₃ | [1][5] |

| Molecular Weight | 908.8 g/mol | [1][5] |

| Appearance | Bluish-black to black powder | [2][3][5] |